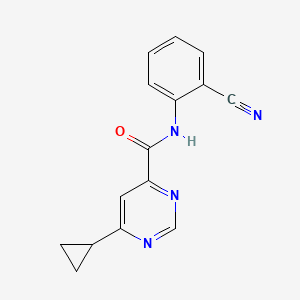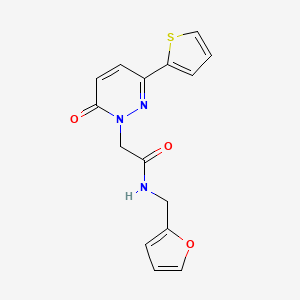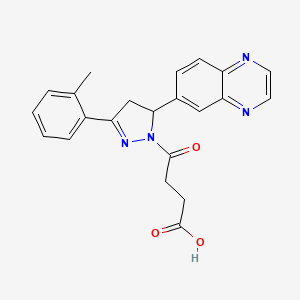
Methyl 3-(isobutylamino)-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(isobutylamino)-2,2-dimethylpropanoate” is an organic compound. It likely contains a methyl ester group (-COOCH3), an isobutylamino group (-NHCH2CH(CH3)2), and a dimethylpropane group (C(CH3)3). These groups are common in a variety of organic compounds and can confer different properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known compound to reference, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. For example, the ester group might undergo hydrolysis in the presence of an acid or base, and the amine group might participate in various reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations : This compound is useful in the synthesis of multifunctional heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998). It has also been utilized in the preparation of various heterocyclic systems, indicating its versatility as a reagent in chemical synthesis (Kralj et al., 1997).
Material Science and Polymer Chemistry : The compound is involved in the reversible addition-fragmentation chain transfer (RAFT) polymerizations, contributing to the development of temperature-sensitive copolymer libraries. This highlights its role in creating smart materials with potential applications in various fields (Fournier et al., 2007).
Pharmacological Research : Although specific details on drug applications are to be excluded, it's worth noting that derivatives of this compound have been studied for their potential pharmacological properties, indicating a broader scope of research beyond basic chemistry (Barrón et al., 1965).
Electrochemical Applications : The electrochemical fluorination of derivatives of this compound has been investigated, which is crucial for understanding its behavior in electrochemical processes and potential applications in fluorine chemistry (Abe et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied as a potential drug. Alternatively, if it has interesting chemical properties, it might be studied for its potential uses in chemical synthesis or materials science .
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3-(2-methylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)6-11-7-10(3,4)9(12)13-5/h8,11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAGVHYXCMTNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(isobutylamino)-2,2-dimethylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2642850.png)
![4-[(4-Iodophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2642852.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2642853.png)


![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2642859.png)
![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)
![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)

